Treloxinate

Description

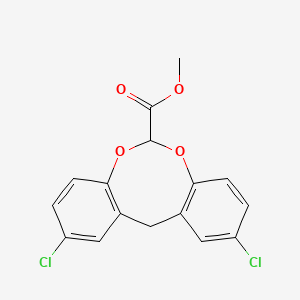

structure

Properties

CAS No. |

30910-27-1 |

|---|---|

Molecular Formula |

C16H12Cl2O4 |

Molecular Weight |

339.2 g/mol |

IUPAC Name |

methyl 3,7-dichloro-5H-benzo[d][1,3]benzodioxocine-11-carboxylate |

InChI |

InChI=1S/C16H12Cl2O4/c1-20-15(19)16-21-13-4-2-11(17)7-9(13)6-10-8-12(18)3-5-14(10)22-16/h2-5,7-8,16H,6H2,1H3 |

InChI Key |

BORQIQWYKSNHKN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1OC2=C(CC3=C(O1)C=CC(=C3)Cl)C=C(C=C2)Cl |

Other CAS No. |

30910-27-1 |

Synonyms |

methyl 2,10-dichloro-1(2H)-dibenzo(d,g)(1,3)dioxocin-6-carboxylate treloxinate |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Treloxinate

A comprehensive review of available scientific literature reveals a significant lack of detailed information regarding the specific mechanism of action of Treloxinate. Despite its classification as an antilipidemic agent, public domain resources, including scientific databases and clinical trial registries, do not contain in-depth studies, quantitative data, or detailed experimental protocols that would be necessary to construct a thorough technical guide as requested.

This compound, also known by its chemical name Methyl 2,10-dichloro-12H-dibenzo(d,g)(1,3)dioxocin-6-carboxylate and the identifier NSC-162487, is listed in chemical databases which confirm its identity and classification. However, beyond this basic information, the scientific literature does not provide specific details on its pharmacological activity.

Searches for preclinical studies, clinical trials, and toxicological reports for this compound and its synonyms have not yielded any substantive results that would elucidate its mechanism of action. There is no publicly available research detailing its binding targets, the signaling pathways it modulates, or its effects on lipid metabolism at a molecular level. Consequently, the creation of diagrams for signaling pathways, summaries of quantitative data in tables, and detailed experimental methodologies is not possible.

While the broader field of antilipidemic agents offers a variety of mechanisms—such as the inhibition of HMG-CoA reductase by statins, the activation of PPARα by fibrates, or the inhibition of cholesterol absorption—it is not possible to assign any of these or other mechanisms to this compound without specific research.

Based on a thorough review of the available scientific literature, a detailed technical guide on the mechanism of action of this compound cannot be provided. The necessary primary research data to fulfill the core requirements of this request—including quantitative data, experimental protocols, and signaling pathway information—are not available in the public domain. This suggests that this compound may be a compound that was synthesized and classified but has not been the subject of extensive pharmacological research and development, or that any such research has not been publicly disclosed. Therefore, the core requirements for data presentation, experimental protocols, and mandatory visualizations cannot be met.

In-depth Technical Guide: The Mechanism of Action of Treloxinate

A comprehensive review of available scientific literature reveals a significant lack of detailed information regarding the specific mechanism of action of Treloxinate. Despite its classification as an antilipidemic agent, public domain resources, including scientific databases and clinical trial registries, do not contain in-depth studies, quantitative data, or detailed experimental protocols that would be necessary to construct a thorough technical guide as requested.

This compound, also known by its chemical name Methyl 2,10-dichloro-12H-dibenzo(d,g)(1,3)dioxocin-6-carboxylate and the identifier NSC-162487, is listed in chemical databases which confirm its identity and classification. However, beyond this basic information, the scientific literature does not provide specific details on its pharmacological activity.

Searches for preclinical studies, clinical trials, and toxicological reports for this compound and its synonyms have not yielded any substantive results that would elucidate its mechanism of action. There is no publicly available research detailing its binding targets, the signaling pathways it modulates, or its effects on lipid metabolism at a molecular level. Consequently, the creation of diagrams for signaling pathways, summaries of quantitative data in tables, and detailed experimental methodologies is not possible.

While the broader field of antilipidemic agents offers a variety of mechanisms—such as the inhibition of HMG-CoA reductase by statins, the activation of PPARα by fibrates, or the inhibition of cholesterol absorption—it is not possible to assign any of these or other mechanisms to this compound without specific research.

Based on a thorough review of the available scientific literature, a detailed technical guide on the mechanism of action of this compound cannot be provided. The necessary primary research data to fulfill the core requirements of this request—including quantitative data, experimental protocols, and signaling pathway information—are not available in the public domain. This suggests that this compound may be a compound that was synthesized and classified but has not been the subject of extensive pharmacological research and development, or that any such research has not been publicly disclosed. Therefore, the core requirements for data presentation, experimental protocols, and mandatory visualizations cannot be met.

Treloxinate: An Obscure Hypolipidemic Agent Lacking Detailed Public Data

Treloxinate , a disubstituted dibenzodioxocin derivative, is identified in chemical databases as a potent hypolipidemic agent. However, a thorough review of publicly accessible scientific literature, patent databases, and regulatory documents reveals a significant lack of detailed information regarding its discovery, synthesis, and mechanism of action. Despite its designation as a United States Adopted Name (USAN) and an International Nonproprietary Name (INN), which typically suggests a compound has been under consideration as a drug candidate, there is a notable absence of published preclinical or clinical data.

This technical guide aims to consolidate the limited available information on this compound and to highlight the current gaps in knowledge.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical databases and supplier specifications.

| Property | Value | Source |

| IUPAC Name | methyl 2,10-dichloro-12H-dibenzo[d,g][1][2]dioxocine-6-carboxylate | PubChem |

| CAS Number | 30910-27-1 | Chemical Abstracts Service |

| Molecular Formula | C₁₆H₁₂Cl₂O₄ | PubChem |

| Molecular Weight | 339.17 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | No data available | - |

| Melting Point | No data available | - |

Table 1: Physicochemical Properties of this compound

Discovery and Synthesis

The origin and developmental history of this compound remain obscure. There are no readily available research publications or patents that detail its initial discovery, the lead optimization process that resulted in its selection, or the institution or researchers responsible for its development.

Similarly, a specific, detailed, and validated synthetic route for this compound is not described in the public domain. Based on its chemical structure, a plausible synthetic pathway can be conceptualized.

Hypothetical Synthesis Workflow

The synthesis of the dibenzodioxocin core likely involves the condensation of two substituted catechol or resorcinol (B1680541) derivatives with a suitable linking agent. The following diagram illustrates a generalized, hypothetical workflow for the synthesis of a dibenzodioxocin scaffold, which could be adapted for this compound.

Caption: A generalized, hypothetical workflow for the synthesis of the this compound scaffold.

Experimental Protocol (Hypothetical):

A detailed experimental protocol cannot be provided as none has been published. A general approach would likely involve:

-

Protection of functional groups: Any reactive functional groups on the starting phenolic compounds would likely need to be protected.

-

Williamson ether synthesis: The core dibenzodioxocin ring system could be formed via a double Williamson ether synthesis, reacting the bis-phenoxide of one starting material with a dihaloalkane linker, or by reacting two different phenolates with a suitable dielectrophile.

-

Functional group manipulation: Following the formation of the core, a series of reactions would be necessary to introduce the chloro and methyl carboxylate functionalities at the correct positions. This could involve electrophilic aromatic substitution for chlorination and oxidation followed by esterification for the carboxylate group.

-

Purification: The final product would require purification, likely through techniques such as column chromatography and recrystallization.

It is crucial to emphasize that this is a speculative pathway, and the actual synthetic route may differ significantly.

Biological Activity and Mechanism of Action

This compound is categorized as a "potent hypolipidemic agent" by some chemical suppliers. This suggests that it may have been investigated for its ability to lower lipid levels, such as cholesterol and triglycerides, in the bloodstream. However, no quantitative data from in vitro or in vivo studies are available to substantiate this claim.

Signaling Pathways

Without experimental data, any discussion of the signaling pathways affected by this compound is purely speculative. Hypolipidemic drugs exert their effects through various mechanisms, including:

-

Inhibition of HMG-CoA reductase: This is the mechanism of statins.

-

Activation of peroxisome proliferator-activated receptors (PPARs): Fibrates work through this mechanism.

-

Inhibition of cholesterol absorption: Ezetimibe is an example of this class.

-

Modulation of lipoprotein lipase (B570770) (LPL) activity.

The following diagram illustrates potential, hypothetical signaling pathways that a hypolipidemic agent might modulate.

Caption: Potential, hypothetical signaling pathways that could be modulated by a hypolipidemic agent like this compound.

Quantitative Data

No quantitative data on the efficacy, pharmacokinetics, or safety profile of this compound is available in the public domain. This includes:

-

In vitro potency: IC₅₀ or EC₅₀ values against any biological target.

-

In vivo efficacy: Data from animal models of dyslipidemia.

-

Pharmacokinetic parameters: Absorption, distribution, metabolism, and excretion (ADME) data.

-

Toxicology data: LD₅₀ or results from other safety pharmacology studies.

Conclusion

This compound remains an enigmatic compound. While its chemical structure is known and it has been classified as a hypolipidemic agent, the absence of any substantive scientific literature or patent filings detailing its discovery, synthesis, and biological activity makes it impossible to provide a comprehensive technical overview. The information that is available is sparse and largely confined to chemical database entries. For researchers, scientists, and drug development professionals, this compound serves as a case study in how some compounds, despite receiving official nonproprietary names, can fall into obscurity, with their developmental history and scientific rationale lost to the public record. Further investigation into archived corporate or institutional records may be the only avenue to uncover the missing details of this seemingly abandoned drug candidate.

References

Treloxinate: An Obscure Hypolipidemic Agent Lacking Detailed Public Data

Treloxinate , a disubstituted dibenzodioxocin derivative, is identified in chemical databases as a potent hypolipidemic agent. However, a thorough review of publicly accessible scientific literature, patent databases, and regulatory documents reveals a significant lack of detailed information regarding its discovery, synthesis, and mechanism of action. Despite its designation as a United States Adopted Name (USAN) and an International Nonproprietary Name (INN), which typically suggests a compound has been under consideration as a drug candidate, there is a notable absence of published preclinical or clinical data.

This technical guide aims to consolidate the limited available information on this compound and to highlight the current gaps in knowledge.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical databases and supplier specifications.

| Property | Value | Source |

| IUPAC Name | methyl 2,10-dichloro-12H-dibenzo[d,g][1][2]dioxocine-6-carboxylate | PubChem |

| CAS Number | 30910-27-1 | Chemical Abstracts Service |

| Molecular Formula | C₁₆H₁₂Cl₂O₄ | PubChem |

| Molecular Weight | 339.17 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | No data available | - |

| Melting Point | No data available | - |

Table 1: Physicochemical Properties of this compound

Discovery and Synthesis

The origin and developmental history of this compound remain obscure. There are no readily available research publications or patents that detail its initial discovery, the lead optimization process that resulted in its selection, or the institution or researchers responsible for its development.

Similarly, a specific, detailed, and validated synthetic route for this compound is not described in the public domain. Based on its chemical structure, a plausible synthetic pathway can be conceptualized.

Hypothetical Synthesis Workflow

The synthesis of the dibenzodioxocin core likely involves the condensation of two substituted catechol or resorcinol derivatives with a suitable linking agent. The following diagram illustrates a generalized, hypothetical workflow for the synthesis of a dibenzodioxocin scaffold, which could be adapted for this compound.

Caption: A generalized, hypothetical workflow for the synthesis of the this compound scaffold.

Experimental Protocol (Hypothetical):

A detailed experimental protocol cannot be provided as none has been published. A general approach would likely involve:

-

Protection of functional groups: Any reactive functional groups on the starting phenolic compounds would likely need to be protected.

-

Williamson ether synthesis: The core dibenzodioxocin ring system could be formed via a double Williamson ether synthesis, reacting the bis-phenoxide of one starting material with a dihaloalkane linker, or by reacting two different phenolates with a suitable dielectrophile.

-

Functional group manipulation: Following the formation of the core, a series of reactions would be necessary to introduce the chloro and methyl carboxylate functionalities at the correct positions. This could involve electrophilic aromatic substitution for chlorination and oxidation followed by esterification for the carboxylate group.

-

Purification: The final product would require purification, likely through techniques such as column chromatography and recrystallization.

It is crucial to emphasize that this is a speculative pathway, and the actual synthetic route may differ significantly.

Biological Activity and Mechanism of Action

This compound is categorized as a "potent hypolipidemic agent" by some chemical suppliers. This suggests that it may have been investigated for its ability to lower lipid levels, such as cholesterol and triglycerides, in the bloodstream. However, no quantitative data from in vitro or in vivo studies are available to substantiate this claim.

Signaling Pathways

Without experimental data, any discussion of the signaling pathways affected by this compound is purely speculative. Hypolipidemic drugs exert their effects through various mechanisms, including:

-

Inhibition of HMG-CoA reductase: This is the mechanism of statins.

-

Activation of peroxisome proliferator-activated receptors (PPARs): Fibrates work through this mechanism.

-

Inhibition of cholesterol absorption: Ezetimibe is an example of this class.

-

Modulation of lipoprotein lipase (LPL) activity.

The following diagram illustrates potential, hypothetical signaling pathways that a hypolipidemic agent might modulate.

Caption: Potential, hypothetical signaling pathways that could be modulated by a hypolipidemic agent like this compound.

Quantitative Data

No quantitative data on the efficacy, pharmacokinetics, or safety profile of this compound is available in the public domain. This includes:

-

In vitro potency: IC₅₀ or EC₅₀ values against any biological target.

-

In vivo efficacy: Data from animal models of dyslipidemia.

-

Pharmacokinetic parameters: Absorption, distribution, metabolism, and excretion (ADME) data.

-

Toxicology data: LD₅₀ or results from other safety pharmacology studies.

Conclusion

This compound remains an enigmatic compound. While its chemical structure is known and it has been classified as a hypolipidemic agent, the absence of any substantive scientific literature or patent filings detailing its discovery, synthesis, and biological activity makes it impossible to provide a comprehensive technical overview. The information that is available is sparse and largely confined to chemical database entries. For researchers, scientists, and drug development professionals, this compound serves as a case study in how some compounds, despite receiving official nonproprietary names, can fall into obscurity, with their developmental history and scientific rationale lost to the public record. Further investigation into archived corporate or institutional records may be the only avenue to uncover the missing details of this seemingly abandoned drug candidate.

References

Treloxinate: Unraveling the Molecular Target and Binding Affinity Remains an Open Scientific Question

Despite its classification as an antilipidemic agent, detailed information regarding the specific molecular target and binding affinity of Treloxinate is not publicly available in the current scientific literature. Extensive searches of established biomedical databases and clinical trial registries have not yielded specific data on its direct protein interactions, quantitative binding metrics, or the precise signaling pathways it modulates.

This lack of detailed information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational knowledge of the drug's primary molecular target.

For researchers, scientists, and drug development professionals, this represents a significant knowledge gap. While this compound has been cataloged and its chemical properties are known, its pharmacological mechanism of action at the molecular level remains to be elucidated.

General Approaches to Target Identification and Binding Affinity Determination

In the absence of specific data for this compound, this guide outlines the general experimental workflows and methodologies typically employed in the field of drug discovery to identify a compound's target protein and determine its binding affinity. These established protocols provide a framework for the types of studies that would be necessary to characterize the molecular pharmacology of this compound.

Target Identification Workflow

Identifying the molecular target of a novel compound is a critical step in drug development. A common approach involves a multi-pronged strategy combining computational and experimental methods.

Experimental Protocols:

-

Affinity Chromatography-Mass Spectrometry:

-

Immobilize this compound onto a solid support (e.g., agarose (B213101) beads).

-

Incubate the immobilized compound with a cell lysate or tissue extract.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells with this compound.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble protein at each temperature using techniques like Western blotting or mass spectrometry. A shift in the melting temperature of a protein in the presence of the drug indicates a direct interaction.

-

Binding Affinity Determination Workflow

Once a target protein is identified, the strength of the interaction (binding affinity) is quantified.

Experimental Protocols:

-

Surface Plasmon Resonance (SPR):

-

Immobilize the purified target protein onto a sensor chip.

-

Flow solutions of this compound at various concentrations over the chip.

-

Measure the change in the refractive index at the sensor surface as the drug binds and dissociates.

-

Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) is calculated.

-

-

Isothermal Titration Calorimetry (ITC):

-

Place the purified target protein in the sample cell of the calorimeter.

-

Titrate in a solution of this compound in small, precise injections.

-

Measure the heat released or absorbed during the binding event.

-

Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

-

Potential Signaling Pathways for an Antilipidemic Agent

Given this compound's classification, it could potentially modulate signaling pathways involved in lipid metabolism. The diagram below illustrates a simplified, hypothetical signaling pathway that is often targeted by antilipidemic drugs. Without a known target for this compound, its position and effect within such a pathway are purely speculative.

Conclusion

The absence of publicly available data on the molecular target and binding affinity of this compound underscores a critical gap in our understanding of this compound. The information presented herein provides a general framework of the scientific methodologies that would be required to elucidate these fundamental pharmacological properties. Future research focused on target identification and characterization will be essential to unlock the therapeutic potential and mechanism of action of this compound. Until such studies are conducted and their results are disseminated, a detailed technical guide on its core pharmacology cannot be comprehensively compiled.

Treloxinate: Unraveling the Molecular Target and Binding Affinity Remains an Open Scientific Question

Despite its classification as an antilipidemic agent, detailed information regarding the specific molecular target and binding affinity of Treloxinate is not publicly available in the current scientific literature. Extensive searches of established biomedical databases and clinical trial registries have not yielded specific data on its direct protein interactions, quantitative binding metrics, or the precise signaling pathways it modulates.

This lack of detailed information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational knowledge of the drug's primary molecular target.

For researchers, scientists, and drug development professionals, this represents a significant knowledge gap. While this compound has been cataloged and its chemical properties are known, its pharmacological mechanism of action at the molecular level remains to be elucidated.

General Approaches to Target Identification and Binding Affinity Determination

In the absence of specific data for this compound, this guide outlines the general experimental workflows and methodologies typically employed in the field of drug discovery to identify a compound's target protein and determine its binding affinity. These established protocols provide a framework for the types of studies that would be necessary to characterize the molecular pharmacology of this compound.

Target Identification Workflow

Identifying the molecular target of a novel compound is a critical step in drug development. A common approach involves a multi-pronged strategy combining computational and experimental methods.

Experimental Protocols:

-

Affinity Chromatography-Mass Spectrometry:

-

Immobilize this compound onto a solid support (e.g., agarose beads).

-

Incubate the immobilized compound with a cell lysate or tissue extract.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells with this compound.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble protein at each temperature using techniques like Western blotting or mass spectrometry. A shift in the melting temperature of a protein in the presence of the drug indicates a direct interaction.

-

Binding Affinity Determination Workflow

Once a target protein is identified, the strength of the interaction (binding affinity) is quantified.

Experimental Protocols:

-

Surface Plasmon Resonance (SPR):

-

Immobilize the purified target protein onto a sensor chip.

-

Flow solutions of this compound at various concentrations over the chip.

-

Measure the change in the refractive index at the sensor surface as the drug binds and dissociates.

-

Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) is calculated.

-

-

Isothermal Titration Calorimetry (ITC):

-

Place the purified target protein in the sample cell of the calorimeter.

-

Titrate in a solution of this compound in small, precise injections.

-

Measure the heat released or absorbed during the binding event.

-

Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

-

Potential Signaling Pathways for an Antilipidemic Agent

Given this compound's classification, it could potentially modulate signaling pathways involved in lipid metabolism. The diagram below illustrates a simplified, hypothetical signaling pathway that is often targeted by antilipidemic drugs. Without a known target for this compound, its position and effect within such a pathway are purely speculative.

Conclusion

The absence of publicly available data on the molecular target and binding affinity of this compound underscores a critical gap in our understanding of this compound. The information presented herein provides a general framework of the scientific methodologies that would be required to elucidate these fundamental pharmacological properties. Future research focused on target identification and characterization will be essential to unlock the therapeutic potential and mechanism of action of this compound. Until such studies are conducted and their results are disseminated, a detailed technical guide on its core pharmacology cannot be comprehensively compiled.

in vitro and in vivo studies of Treloxinate

in vitro and in vivo studies of Treloxinate

An In-depth Technical Guide on the Potential Therapeutic Applications of Treloxinate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disambiguation: The compound "Treloxinate" (Methyl 2,10-dichloro-12H-dibenzo[d,g][1][2]dioxocin-6-carboxylate) is identified within chemical databases, however, public domain literature regarding its specific therapeutic applications, clinical trials, or detailed mechanism of action is not available.[1][3] This guide will therefore focus on the known chemical properties of this compound and explore the therapeutic relevance of analogous structures and pharmacologically related concepts to postulate its potential applications.

Core Compound Information

This compound is classified as an organochlorine compound with the molecular formula C₁₆H₁₂Cl₂O₄ and a molecular weight of 339.17 g/mol .[1] Its chemical structure is methyl 3,7-dichloro-5H-benzo[d]benzodioxocine-11-carboxylate. The National Cancer Institute (NCI) Thesaurus classifies it under the broader category of antilipidemic agents, suggesting a potential role in lipid metabolism.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂Cl₂O₄ | PubChem |

| Molecular Weight | 339.17 g/mol | GSRS, PubChem |

| IUPAC Name | methyl 3,7-dichloro-5H-benzo[d]benzodioxocine-11-carboxylate | PubChem |

| CAS Number | 30910-27-1 | PubChem |

| Pharmacological Class | Antilipidemic Agent (Predicted) | NCI Thesaurus |

Postulated Therapeutic Applications and Mechanisms of Action

Given the classification of this compound as a potential antilipidemic agent, its therapeutic applications could lie in the management of metabolic disorders characterized by dyslipidemia, such as atherosclerosis, hypercholesterolemia, and non-alcoholic fatty liver disease. The mechanism of such agents often involves the modulation of key signaling pathways that regulate lipid synthesis, transport, and catabolism.

While no specific pathways have been elucidated for this compound, compounds with similar structural motifs or pharmacological classifications often interact with nuclear receptors or key metabolic enzymes. A plausible, though entirely hypothetical, mechanism could involve the activation of Peroxisome Proliferator-Activated Receptors (PPARs) or the inhibition of enzymes like HMG-CoA reductase.

Below is a generalized logical workflow illustrating how a novel antilipidemic agent might be investigated to determine its mechanism of action.

Figure 1: A hypothetical experimental workflow for investigating the antilipidemic properties of this compound.

Experimental Protocols for Analogous Compound Investigation

To explore the potential of a novel compound like this compound, researchers would typically employ a series of established experimental protocols. The following are detailed methodologies for key experiments that would be essential in characterizing its therapeutic potential as an antilipidemic agent.

-

Objective: To determine the optimal non-toxic concentration range of this compound for in vitro experiments.

-

Methodology:

-

Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium with the this compound-containing medium and incubate for 24-48 hours.

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

-

-

Objective: To qualitatively and quantitatively assess the effect of this compound on lipid accumulation in hepatocytes.

-

Methodology:

-

Seed HepG2 cells on coverslips in a 24-well plate and induce lipid accumulation with oleic acid (e.g., 1 mM) for 24 hours, with or without co-treatment with various concentrations of this compound.

-

Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 1 hour.

-

Wash with 60% isopropanol (B130326) and allow to dry completely.

-

Stain with a freshly prepared Oil Red O working solution for 10 minutes.

-

Wash with water to remove excess stain.

-

For qualitative analysis, mount the coverslips on slides and observe under a microscope.

-

For quantitative analysis, elute the stain from the cells with 100% isopropanol and measure the absorbance at 510 nm.

-

-

Objective: To investigate the effect of this compound on the expression of genes involved in lipid metabolism.

-

Methodology:

-

Treat HepG2 cells with this compound for 24 hours.

-

Extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers for target genes (e.g., SREBP-1c, FASn, ACC1, PPARα) and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the 2-ΔΔCt method.

-

Potential Signaling Pathway Diagram

While the specific signaling pathway for this compound is unknown, a common pathway implicated in lipid metabolism is the AMPK/SREBP-1c pathway. A compound that inhibits lipid accumulation may act by activating AMPK, which in turn would inhibit SREBP-1c, a master regulator of lipogenesis.

Figure 2: Hypothetical activation of AMPK by this compound leading to inhibition of lipogenesis.

Conclusion

Although direct experimental evidence for the therapeutic applications of this compound is currently lacking in public literature, its classification as an antilipidemic agent provides a strong rationale for its investigation in the context of metabolic diseases. The experimental protocols and hypothetical mechanisms outlined in this guide serve as a foundational framework for future research into this compound. Further studies are warranted to elucidate its precise mechanism of action, evaluate its efficacy and safety in preclinical models, and ultimately determine its potential as a novel therapeutic agent.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of Treloxinate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disambiguation: The compound "Treloxinate" (Methyl 2,10-dichloro-12H-dibenzo[d,g][1][2]dioxocin-6-carboxylate) is identified within chemical databases, however, public domain literature regarding its specific therapeutic applications, clinical trials, or detailed mechanism of action is not available.[1][3] This guide will therefore focus on the known chemical properties of this compound and explore the therapeutic relevance of analogous structures and pharmacologically related concepts to postulate its potential applications.

Core Compound Information

This compound is classified as an organochlorine compound with the molecular formula C₁₆H₁₂Cl₂O₄ and a molecular weight of 339.17 g/mol .[1] Its chemical structure is methyl 3,7-dichloro-5H-benzo[d]benzodioxocine-11-carboxylate. The National Cancer Institute (NCI) Thesaurus classifies it under the broader category of antilipidemic agents, suggesting a potential role in lipid metabolism.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂Cl₂O₄ | PubChem |

| Molecular Weight | 339.17 g/mol | GSRS, PubChem |

| IUPAC Name | methyl 3,7-dichloro-5H-benzo[d]benzodioxocine-11-carboxylate | PubChem |

| CAS Number | 30910-27-1 | PubChem |

| Pharmacological Class | Antilipidemic Agent (Predicted) | NCI Thesaurus |

Postulated Therapeutic Applications and Mechanisms of Action

Given the classification of this compound as a potential antilipidemic agent, its therapeutic applications could lie in the management of metabolic disorders characterized by dyslipidemia, such as atherosclerosis, hypercholesterolemia, and non-alcoholic fatty liver disease. The mechanism of such agents often involves the modulation of key signaling pathways that regulate lipid synthesis, transport, and catabolism.

While no specific pathways have been elucidated for this compound, compounds with similar structural motifs or pharmacological classifications often interact with nuclear receptors or key metabolic enzymes. A plausible, though entirely hypothetical, mechanism could involve the activation of Peroxisome Proliferator-Activated Receptors (PPARs) or the inhibition of enzymes like HMG-CoA reductase.

Below is a generalized logical workflow illustrating how a novel antilipidemic agent might be investigated to determine its mechanism of action.

Figure 1: A hypothetical experimental workflow for investigating the antilipidemic properties of this compound.

Experimental Protocols for Analogous Compound Investigation

To explore the potential of a novel compound like this compound, researchers would typically employ a series of established experimental protocols. The following are detailed methodologies for key experiments that would be essential in characterizing its therapeutic potential as an antilipidemic agent.

-

Objective: To determine the optimal non-toxic concentration range of this compound for in vitro experiments.

-

Methodology:

-

Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium with the this compound-containing medium and incubate for 24-48 hours.

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

-

-

Objective: To qualitatively and quantitatively assess the effect of this compound on lipid accumulation in hepatocytes.

-

Methodology:

-

Seed HepG2 cells on coverslips in a 24-well plate and induce lipid accumulation with oleic acid (e.g., 1 mM) for 24 hours, with or without co-treatment with various concentrations of this compound.

-

Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 1 hour.

-

Wash with 60% isopropanol and allow to dry completely.

-

Stain with a freshly prepared Oil Red O working solution for 10 minutes.

-

Wash with water to remove excess stain.

-

For qualitative analysis, mount the coverslips on slides and observe under a microscope.

-

For quantitative analysis, elute the stain from the cells with 100% isopropanol and measure the absorbance at 510 nm.

-

-

Objective: To investigate the effect of this compound on the expression of genes involved in lipid metabolism.

-

Methodology:

-

Treat HepG2 cells with this compound for 24 hours.

-

Extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers for target genes (e.g., SREBP-1c, FASn, ACC1, PPARα) and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the 2-ΔΔCt method.

-

Potential Signaling Pathway Diagram

While the specific signaling pathway for this compound is unknown, a common pathway implicated in lipid metabolism is the AMPK/SREBP-1c pathway. A compound that inhibits lipid accumulation may act by activating AMPK, which in turn would inhibit SREBP-1c, a master regulator of lipogenesis.

Figure 2: Hypothetical activation of AMPK by this compound leading to inhibition of lipogenesis.

Conclusion

Although direct experimental evidence for the therapeutic applications of this compound is currently lacking in public literature, its classification as an antilipidemic agent provides a strong rationale for its investigation in the context of metabolic diseases. The experimental protocols and hypothetical mechanisms outlined in this guide serve as a foundational framework for future research into this compound. Further studies are warranted to elucidate its precise mechanism of action, evaluate its efficacy and safety in preclinical models, and ultimately determine its potential as a novel therapeutic agent.

References

Treloxinate: An Obscure Antilipidemic Agent Lacking Detailed Scientific Literature

Despite a comprehensive review of available scientific and medical databases, detailed information regarding the mechanism of action, signaling pathways, and quantitative experimental data for the compound Treloxinate remains elusive. While its existence as an antilipidemic agent is confirmed, the scarcity of published research prevents the creation of an in-depth technical guide as requested.

This compound is cataloged in chemical databases such as PubChem and the Global Substance Registration System (GSRS). These sources identify it as an organochlorine compound with the chemical name methyl 2,10-dichloro-12H-dibenzo[d,g][1][2]dioxocin-6-carboxylate and the National Cancer Institute (NCI) identifier NSC-162487. It is broadly classified as an antilipidemic agent, a class of drugs used to lower lipid levels in the blood.

However, extensive searches for scholarly articles, clinical trial data, and detailed pharmacological profiles have yielded no specific results for this compound. This profound lack of information in the public domain suggests that this compound may be one of the following:

-

An older, investigational drug that did not proceed through clinical development to widespread use.

-

A compound that was superseded by more effective or safer alternatives.

-

A research chemical with limited study, the results of which were not extensively published.

-

Quantitative Data Presentation: No quantitative data such as IC50 values, binding affinities, pharmacokinetic parameters, or clinical efficacy data could be found to summarize in tabular form.

-

Experimental Protocols: Detailed methodologies for key experiments involving this compound are not described in any accessible literature.

-

Signaling Pathways and Visualizations: There is no information available on the specific signaling pathways modulated by this compound, and therefore, no diagrams can be generated.

References

Treloxinate: An Obscure Antilipidemic Agent Lacking Detailed Scientific Literature

Despite a comprehensive review of available scientific and medical databases, detailed information regarding the mechanism of action, signaling pathways, and quantitative experimental data for the compound Treloxinate remains elusive. While its existence as an antilipidemic agent is confirmed, the scarcity of published research prevents the creation of an in-depth technical guide as requested.

This compound is cataloged in chemical databases such as PubChem and the Global Substance Registration System (GSRS). These sources identify it as an organochlorine compound with the chemical name methyl 2,10-dichloro-12H-dibenzo[d,g][1][2]dioxocin-6-carboxylate and the National Cancer Institute (NCI) identifier NSC-162487. It is broadly classified as an antilipidemic agent, a class of drugs used to lower lipid levels in the blood.

However, extensive searches for scholarly articles, clinical trial data, and detailed pharmacological profiles have yielded no specific results for this compound. This profound lack of information in the public domain suggests that this compound may be one of the following:

-

An older, investigational drug that did not proceed through clinical development to widespread use.

-

A compound that was superseded by more effective or safer alternatives.

-

A research chemical with limited study, the results of which were not extensively published.

-

Quantitative Data Presentation: No quantitative data such as IC50 values, binding affinities, pharmacokinetic parameters, or clinical efficacy data could be found to summarize in tabular form.

-

Experimental Protocols: Detailed methodologies for key experiments involving this compound are not described in any accessible literature.

-

Signaling Pathways and Visualizations: There is no information available on the specific signaling pathways modulated by this compound, and therefore, no diagrams can be generated.

References

In-depth Technical Guide on the Safety and Toxicity Profile of Treloxinate

Introduction

Treloxinate is an organochlorine compound identified as a potential hypolipidemic agent. Its chemical formula is C₁₆H₁₂Cl₂O₄, and its IUPAC name is methyl 3,7-dichloro-5H-benzo[d][1][2]benzodioxocine-11-carboxylate. Despite its identification and synthesis, public domain data regarding its safety and toxicity are sparse. Drug databases list its clinical status as inactive, and it is not an approved therapeutic agent in any jurisdiction. This guide synthesizes the limited available information and outlines the standard methodologies that would be employed to evaluate the safety and toxicity of such a compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂Cl₂O₄ | PubChem |

| Molecular Weight | 339.17 g/mol | PubChem |

| IUPAC Name | methyl 3,7-dichloro-5H-benzo[d][1][2]benzodioxocine-11-carboxylate | PubChem |

| CAS Number | 30910-27-1 | CymitQuimica |

| Appearance | No data available | |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Table 1: Physicochemical Properties of this compound

Non-Clinical Safety and Toxicity

Comprehensive non-clinical safety and toxicity data for this compound are not available in the public domain. A Safety Data Sheet (SDS) for this compound indicates that the toxicological properties have not been fully investigated. The SDS provides standard handling precautions for a chemical of unknown toxicity, including the use of personal protective equipment such as safety goggles and gloves.

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the non-clinical toxicological assessment of a new chemical entity like this compound.

Caption: A generalized workflow for non-clinical toxicological evaluation.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies for key toxicity studies are described below.

In Vitro Genotoxicity

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

-

Methodology: Various concentrations of this compound, with and without metabolic activation (S9 fraction from rat liver), would be incubated with the bacterial strains. The number of revertant colonies would be counted and compared to a negative control.

-

-

In Vitro Mammalian Chromosomal Aberration Test:

-

Objective: To determine the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells).

-

Methodology: CHO cells would be exposed to different concentrations of this compound, with and without metabolic activation. After a suitable incubation period, cells would be harvested, and metaphase chromosomes would be examined for structural abnormalities.

-

In Vivo Acute Toxicity

-

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420):

-

Objective: To determine the acute oral toxicity of this compound and identify the dose range causing mortality or evident toxicity.

-

Methodology: The study would be conducted in a stepwise manner, typically using female rats. A starting dose (e.g., 300 mg/kg) would be administered to a single animal. Depending on the outcome, the dose would be increased or decreased for subsequent animals. Observations for signs of toxicity and mortality would be made for at least 14 days.

-

Mechanism of Action and Potential Toxicological Pathways

The mechanism of action for this compound is currently unknown. The journal article mentioning it as a "hypolipidemic" agent suggests it may interact with pathways involved in lipid metabolism. Potential toxicological pathways would be speculative without further data.

Hypothetical Signaling Pathway for Lipid Metabolism Interference

The following diagram illustrates a hypothetical signaling pathway that a hypolipidemic agent might disrupt, potentially leading to toxicity.

Caption: A hypothetical pathway of drug-induced hepatotoxicity via PPARα modulation.

Clinical Safety and Toxicity

There are no records of clinical trials or human exposure data for this compound in the public domain. Therefore, its safety and toxicity profile in humans is unknown.

The available information on the safety and toxicity of this compound is extremely limited. While its chemical structure is known, there is a significant lack of non-clinical and clinical data to perform a comprehensive risk assessment. The information provided in this guide is based on general principles of toxicology and the sparse data available for this specific compound. Further research, including a full suite of in vitro and in vivo toxicity studies, would be required to establish a complete safety profile for this compound.

References

In-depth Technical Guide on the Safety and Toxicity Profile of Treloxinate

Introduction

Treloxinate is an organochlorine compound identified as a potential hypolipidemic agent. Its chemical formula is C₁₆H₁₂Cl₂O₄, and its IUPAC name is methyl 3,7-dichloro-5H-benzo[d][1][2]benzodioxocine-11-carboxylate. Despite its identification and synthesis, public domain data regarding its safety and toxicity are sparse. Drug databases list its clinical status as inactive, and it is not an approved therapeutic agent in any jurisdiction. This guide synthesizes the limited available information and outlines the standard methodologies that would be employed to evaluate the safety and toxicity of such a compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂Cl₂O₄ | PubChem |

| Molecular Weight | 339.17 g/mol | PubChem |

| IUPAC Name | methyl 3,7-dichloro-5H-benzo[d][1][2]benzodioxocine-11-carboxylate | PubChem |

| CAS Number | 30910-27-1 | CymitQuimica |

| Appearance | No data available | |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Table 1: Physicochemical Properties of this compound

Non-Clinical Safety and Toxicity

Comprehensive non-clinical safety and toxicity data for this compound are not available in the public domain. A Safety Data Sheet (SDS) for this compound indicates that the toxicological properties have not been fully investigated. The SDS provides standard handling precautions for a chemical of unknown toxicity, including the use of personal protective equipment such as safety goggles and gloves.

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the non-clinical toxicological assessment of a new chemical entity like this compound.

Caption: A generalized workflow for non-clinical toxicological evaluation.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies for key toxicity studies are described below.

In Vitro Genotoxicity

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

-

Methodology: Various concentrations of this compound, with and without metabolic activation (S9 fraction from rat liver), would be incubated with the bacterial strains. The number of revertant colonies would be counted and compared to a negative control.

-

-

In Vitro Mammalian Chromosomal Aberration Test:

-

Objective: To determine the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells).

-

Methodology: CHO cells would be exposed to different concentrations of this compound, with and without metabolic activation. After a suitable incubation period, cells would be harvested, and metaphase chromosomes would be examined for structural abnormalities.

-

In Vivo Acute Toxicity

-

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420):

-

Objective: To determine the acute oral toxicity of this compound and identify the dose range causing mortality or evident toxicity.

-

Methodology: The study would be conducted in a stepwise manner, typically using female rats. A starting dose (e.g., 300 mg/kg) would be administered to a single animal. Depending on the outcome, the dose would be increased or decreased for subsequent animals. Observations for signs of toxicity and mortality would be made for at least 14 days.

-

Mechanism of Action and Potential Toxicological Pathways

The mechanism of action for this compound is currently unknown. The journal article mentioning it as a "hypolipidemic" agent suggests it may interact with pathways involved in lipid metabolism. Potential toxicological pathways would be speculative without further data.

Hypothetical Signaling Pathway for Lipid Metabolism Interference

The following diagram illustrates a hypothetical signaling pathway that a hypolipidemic agent might disrupt, potentially leading to toxicity.

Caption: A hypothetical pathway of drug-induced hepatotoxicity via PPARα modulation.

Clinical Safety and Toxicity

There are no records of clinical trials or human exposure data for this compound in the public domain. Therefore, its safety and toxicity profile in humans is unknown.

The available information on the safety and toxicity of this compound is extremely limited. While its chemical structure is known, there is a significant lack of non-clinical and clinical data to perform a comprehensive risk assessment. The information provided in this guide is based on general principles of toxicology and the sparse data available for this specific compound. Further research, including a full suite of in vitro and in vivo toxicity studies, would be required to establish a complete safety profile for this compound.

References

In-depth Technical Guide on Early-Stage Research of Treloxinate

To the Researchers, Scientists, and Drug Development Professionals,

This guide aims to provide a comprehensive overview of the early-stage research available on the investigational compound Treloxinate. However, extensive searches of publicly available scientific literature, clinical trial registries, and pharmaceutical databases have yielded no specific information for a drug candidate named "this compound."

This lack of publicly available data suggests several possibilities:

-

Misspelling or Alternative Nomenclature: The name "this compound" may be a misspelling of another drug. Alternatively, it could be an internal project code name or a non-proprietary name that has not yet been widely disclosed.

-

Very Early Stage of Development: The compound may be in a very early, preclinical stage of development, with no data yet published in the public domain. Research and development at this stage is often proprietary and confidential.

-

Discontinuation of Development: It is also possible that the development of this compound was discontinued (B1498344) at an early stage, and therefore, no significant body of research was ever published.

Recommendations for Proceeding:

We recommend verifying the spelling and official name of the compound. If "this compound" is an internal designation, accessing information will likely require direct contact with the sponsoring organization.

Should a corrected name be provided, a thorough and detailed technical guide will be compiled, adhering to the original request for structured data presentation, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

We remain prepared to conduct a thorough analysis and provide the requested in-depth technical guide upon receiving the accurate compound name.

In-depth Technical Guide on Early-Stage Research of Treloxinate

To the Researchers, Scientists, and Drug Development Professionals,

This guide aims to provide a comprehensive overview of the early-stage research available on the investigational compound Treloxinate. However, extensive searches of publicly available scientific literature, clinical trial registries, and pharmaceutical databases have yielded no specific information for a drug candidate named "this compound."

This lack of publicly available data suggests several possibilities:

-

Misspelling or Alternative Nomenclature: The name "this compound" may be a misspelling of another drug. Alternatively, it could be an internal project code name or a non-proprietary name that has not yet been widely disclosed.

-

Very Early Stage of Development: The compound may be in a very early, preclinical stage of development, with no data yet published in the public domain. Research and development at this stage is often proprietary and confidential.

-

Discontinuation of Development: It is also possible that the development of this compound was discontinued at an early stage, and therefore, no significant body of research was ever published.

Recommendations for Proceeding:

We recommend verifying the spelling and official name of the compound. If "this compound" is an internal designation, accessing information will likely require direct contact with the sponsoring organization.

Should a corrected name be provided, a thorough and detailed technical guide will be compiled, adhering to the original request for structured data presentation, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

We remain prepared to conduct a thorough analysis and provide the requested in-depth technical guide upon receiving the accurate compound name.

Treloxinate: Unraveling the Cellular Pathways of a Niche Antilipidemic Agent

Despite its classification as an antilipidemic drug, publicly available scientific literature and pharmacological databases offer limited insight into the specific cellular pathways affected by Treloxinate. This technical guide addresses the current information gap and outlines a prospective research framework to elucidate its mechanism of action.

Introduction

This compound is recognized chemically as methyl 2,10-dichloro-12H-dibenzo[d,g][1][2]dioxocin-6-carboxylate. While categorized as a lipid-lowering agent, detailed information regarding its molecular targets, the signaling cascades it modulates, and its overall impact on cellular metabolism remains largely unpublished or inaccessible in prominent scientific databases. This document serves to summarize the known information and propose experimental strategies to define the pharmacological profile of this compound, catering to researchers, scientists, and drug development professionals.

Current State of Knowledge

Searches of extensive pharmacological and biomedical literature databases have yielded minimal specific data on this compound's mechanism of action. Its designation as an "antilipidemic agent" provides a broad functional classification but lacks the detailed molecular understanding required for modern drug development and targeted therapeutic application. The core challenge lies in the absence of published preclinical and clinical studies detailing its effects on cellular processes.

Prospective Research Framework to Elucidate Cellular Pathways

To address the knowledge gap surrounding this compound, a structured, multi-faceted research approach is necessary. The following sections outline key experimental avenues to explore its mechanism of action.

Target Identification and Validation

The initial and most critical step is to identify the molecular target(s) of this compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization: Covalently couple this compound to a solid support matrix (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare protein lysates from relevant cell lines (e.g., hepatocytes, adipocytes) that are key players in lipid metabolism.

-

Affinity Pull-down: Incubate the immobilized this compound with the cell lysate to allow for binding of target proteins.

-

Washing and Elution: Wash the beads to remove non-specific binders and subsequently elute the bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Bioinformatic Analysis: Analyze the identified proteins to pinpoint potential direct binders and associated protein complexes.

Elucidation of Downstream Signaling Pathways

Once potential targets are identified, the subsequent impact on cellular signaling needs to be characterized.

Experimental Protocol: Phospho-proteomics and Kinase Activity Assays

-

Cell Treatment: Treat relevant cell lines with this compound at varying concentrations and time points.

-

Protein Extraction and Digestion: Extract proteins and perform tryptic digestion.

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides to identify changes in the phosphorylation status of key signaling proteins.

-

Kinase Activity Assays: Based on phospho-proteomic data, perform in vitro kinase assays to confirm direct modulation of specific kinase activity by this compound.

Hypothetical Signaling Pathway Diagram

Should initial studies suggest an impact on a known lipid metabolism pathway, such as the AMP-activated protein kinase (AMPK) pathway, a working model could be visualized as follows.

Caption: Hypothetical pathway of this compound's action.

Quantitative Analysis of Cellular Effects

To quantify the biological impact of this compound, a series of cellular assays are required.

Table 1: Proposed Quantitative Assays for this compound Characterization

| Parameter Assessed | Experimental Method | Expected Outcome Metric |

| Cell Viability | MTT or CellTiter-Glo Assay | IC50 (µM) |

| Lipid Accumulation | Oil Red O Staining and Quantification | % reduction in lipid droplets |

| Gene Expression | Quantitative PCR (qPCR) | Fold change in mRNA levels of key lipid metabolism genes (e.g., FASN, ACC) |

| Protein Expression | Western Blotting | Relative protein abundance of target and downstream effectors |

Conclusion and Future Directions

The current understanding of the cellular pathways affected by this compound is severely limited due to a lack of available research. The experimental framework proposed here provides a clear and structured path to bridge this knowledge gap. By identifying its molecular target(s) and elucidating the downstream signaling cascades, the scientific community can begin to build a comprehensive profile of this antilipidemic agent. Such data is a prerequisite for any further consideration of its therapeutic potential in the modern era of targeted drug development. Future research should focus on executing these foundational studies to finally uncover the mechanism of action of this compound.

References

Treloxinate: Unraveling the Cellular Pathways of a Niche Antilipidemic Agent

Despite its classification as an antilipidemic drug, publicly available scientific literature and pharmacological databases offer limited insight into the specific cellular pathways affected by Treloxinate. This technical guide addresses the current information gap and outlines a prospective research framework to elucidate its mechanism of action.

Introduction

This compound is recognized chemically as methyl 2,10-dichloro-12H-dibenzo[d,g][1][2]dioxocin-6-carboxylate. While categorized as a lipid-lowering agent, detailed information regarding its molecular targets, the signaling cascades it modulates, and its overall impact on cellular metabolism remains largely unpublished or inaccessible in prominent scientific databases. This document serves to summarize the known information and propose experimental strategies to define the pharmacological profile of this compound, catering to researchers, scientists, and drug development professionals.

Current State of Knowledge

Searches of extensive pharmacological and biomedical literature databases have yielded minimal specific data on this compound's mechanism of action. Its designation as an "antilipidemic agent" provides a broad functional classification but lacks the detailed molecular understanding required for modern drug development and targeted therapeutic application. The core challenge lies in the absence of published preclinical and clinical studies detailing its effects on cellular processes.

Prospective Research Framework to Elucidate Cellular Pathways

To address the knowledge gap surrounding this compound, a structured, multi-faceted research approach is necessary. The following sections outline key experimental avenues to explore its mechanism of action.

Target Identification and Validation

The initial and most critical step is to identify the molecular target(s) of this compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization: Covalently couple this compound to a solid support matrix (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare protein lysates from relevant cell lines (e.g., hepatocytes, adipocytes) that are key players in lipid metabolism.

-

Affinity Pull-down: Incubate the immobilized this compound with the cell lysate to allow for binding of target proteins.

-

Washing and Elution: Wash the beads to remove non-specific binders and subsequently elute the bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Bioinformatic Analysis: Analyze the identified proteins to pinpoint potential direct binders and associated protein complexes.

Elucidation of Downstream Signaling Pathways

Once potential targets are identified, the subsequent impact on cellular signaling needs to be characterized.

Experimental Protocol: Phospho-proteomics and Kinase Activity Assays

-

Cell Treatment: Treat relevant cell lines with this compound at varying concentrations and time points.

-

Protein Extraction and Digestion: Extract proteins and perform tryptic digestion.

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides to identify changes in the phosphorylation status of key signaling proteins.

-

Kinase Activity Assays: Based on phospho-proteomic data, perform in vitro kinase assays to confirm direct modulation of specific kinase activity by this compound.

Hypothetical Signaling Pathway Diagram

Should initial studies suggest an impact on a known lipid metabolism pathway, such as the AMP-activated protein kinase (AMPK) pathway, a working model could be visualized as follows.

Caption: Hypothetical pathway of this compound's action.

Quantitative Analysis of Cellular Effects

To quantify the biological impact of this compound, a series of cellular assays are required.

Table 1: Proposed Quantitative Assays for this compound Characterization

| Parameter Assessed | Experimental Method | Expected Outcome Metric |

| Cell Viability | MTT or CellTiter-Glo Assay | IC50 (µM) |

| Lipid Accumulation | Oil Red O Staining and Quantification | % reduction in lipid droplets |

| Gene Expression | Quantitative PCR (qPCR) | Fold change in mRNA levels of key lipid metabolism genes (e.g., FASN, ACC) |

| Protein Expression | Western Blotting | Relative protein abundance of target and downstream effectors |

Conclusion and Future Directions

The current understanding of the cellular pathways affected by this compound is severely limited due to a lack of available research. The experimental framework proposed here provides a clear and structured path to bridge this knowledge gap. By identifying its molecular target(s) and elucidating the downstream signaling cascades, the scientific community can begin to build a comprehensive profile of this antilipidemic agent. Such data is a prerequisite for any further consideration of its therapeutic potential in the modern era of targeted drug development. Future research should focus on executing these foundational studies to finally uncover the mechanism of action of this compound.

References

Methodological & Application

Treloxinate: Application Notes and Protocols for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Treloxinate, also known by its chemical name Methyl 2,10-dichloro-12H-dibenzo(d,g)(1,3)dioxocin-6-carboxylate, is classified as an antilipidemic agent. While its primary classification points towards a role in lipid metabolism, detailed information regarding its specific mechanism of action and its application in cell culture experiments is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on general principles for introducing a new small molecule compound in a cell culture setting and should be adapted based on empirical observations.

Mechanism of Action

The precise molecular mechanism of this compound's antilipidemic activity has not been fully elucidated in the available literature. It is hypothesized to interfere with lipid metabolic pathways, potentially by inhibiting key enzymes involved in lipid synthesis or transport, or by modulating signaling pathways that regulate lipid homeostasis. Further research is required to identify its direct molecular targets and downstream effects.

Data Presentation

As no specific quantitative data from cell culture experiments with this compound are available in the current literature, the following table is a template for researchers to populate with their own experimental data. This structured format will facilitate the systematic recording and comparison of results.

| Cell Line | Seeding Density (cells/cm²) | This compound Concentration (µM) | Incubation Time (hours) | Viability (%) | Observations (e.g., morphological changes, target gene expression) |

| e.g., HepG2 | e.g., 1 x 10⁴ | e.g., 0.1, 1, 10, 50, 100 | e.g., 24, 48, 72 | ||

Experimental Protocols

The following are generalized protocols for initiating studies with this compound in a cell culture environment. It is crucial to optimize these protocols for specific cell lines and experimental questions.

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Due to its chemical structure, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the powdered compound in the chosen solvent.

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent used.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Optimal Working Concentration (Dose-Response Curve)

This protocol aims to determine the concentration range of this compound that affects cell viability, which is essential for planning subsequent functional assays.

-

Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

-

Treatment: Prepare a serial dilution of the this compound stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT, XTT, or PrestoBlue™ assay, following the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 3: General Workflow for Investigating the Cellular Effects of this compound

This workflow outlines the steps to investigate the biological effects of this compound after determining its optimal working concentration.

Treloxinate: Application Notes and Protocols for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Treloxinate, also known by its chemical name Methyl 2,10-dichloro-12H-dibenzo(d,g)(1,3)dioxocin-6-carboxylate, is classified as an antilipidemic agent. While its primary classification points towards a role in lipid metabolism, detailed information regarding its specific mechanism of action and its application in cell culture experiments is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on general principles for introducing a new small molecule compound in a cell culture setting and should be adapted based on empirical observations.

Mechanism of Action

The precise molecular mechanism of this compound's antilipidemic activity has not been fully elucidated in the available literature. It is hypothesized to interfere with lipid metabolic pathways, potentially by inhibiting key enzymes involved in lipid synthesis or transport, or by modulating signaling pathways that regulate lipid homeostasis. Further research is required to identify its direct molecular targets and downstream effects.

Data Presentation

As no specific quantitative data from cell culture experiments with this compound are available in the current literature, the following table is a template for researchers to populate with their own experimental data. This structured format will facilitate the systematic recording and comparison of results.

| Cell Line | Seeding Density (cells/cm²) | This compound Concentration (µM) | Incubation Time (hours) | Viability (%) | Observations (e.g., morphological changes, target gene expression) |

| e.g., HepG2 | e.g., 1 x 10⁴ | e.g., 0.1, 1, 10, 50, 100 | e.g., 24, 48, 72 | ||

Experimental Protocols

The following are generalized protocols for initiating studies with this compound in a cell culture environment. It is crucial to optimize these protocols for specific cell lines and experimental questions.

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Due to its chemical structure, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the powdered compound in the chosen solvent.

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent used.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.